3,3,4,4-Tetramethoxy-1,2-dioxetane

Description

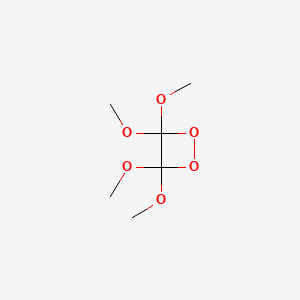

Structure

2D Structure

3D Structure

Properties

CAS No. |

28793-21-7 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

3,3,4,4-tetramethoxydioxetane |

InChI |

InChI=1S/C6H12O6/c1-7-5(8-2)6(9-3,10-4)12-11-5/h1-4H3 |

InChI Key |

PTEKZHCNANAZOD-UHFFFAOYSA-N |

Canonical SMILES |

COC1(C(OO1)(OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 3,3,4,4 Tetramethoxy 1,2 Dioxetane

General Strategies for 1,2-Dioxetane (B1211799) Synthesis

The formation of the strained 1,2-dioxetane ring is primarily achieved through two robust synthetic strategies: the cyclization of β-halo hydroperoxide precursors and the direct [2+2] cycloaddition of singlet oxygen to electron-rich alkenes.

Cyclization of β-Halo Hydroperoxides

One of the classical and most versatile methods for synthesizing 1,2-dioxetanes involves a two-step process starting from an alkene. dtic.mil The first step is the formation of a β-halo hydroperoxide intermediate. This is typically accomplished by reacting the alkene with a source of electrophilic halogen and concentrated hydrogen peroxide. A common reagent for this transformation is a 1,3-dihalo-5,5-dimethylhydantoin, which provides the halogen (bromine or chlorine) while minimizing the formation of dihalogenated byproducts. thieme-connect.de

The second step is the base- or catalyst-induced intramolecular cyclization of the β-halo hydroperoxide to yield the 1,2-dioxetane ring. thieme-connect.de The choice of cyclization conditions is critical and depends on the substitution pattern of the precursor.

For primary and secondary halides , cyclization is conveniently achieved using a two-phase system with an aqueous base like sodium hydroxide (B78521) or potassium hydroxide and an organic solvent such as dichloromethane. thieme-connect.de

For tertiary halides , which would be required for a tetrasubstituted dioxetane like 3,3,4,4-tetramethoxy-1,2-dioxetane, treatment with aqueous base often leads to an elimination reaction (dehydrohalogenation) to form an undesired allylic hydroperoxide. thieme-connect.de To circumvent this, the cyclization is performed using silver(I) salts, such as silver(I) oxide or silver(I) acetate, in an organic solvent. The silver ion acts as a Lewis acid, facilitating the displacement of the halide and promoting the ring-closing reaction. thieme-connect.de

Singlet Oxygen [2+2] Cycloaddition to Electron-Rich Alkenes

An alternative and more direct route to 1,2-dioxetanes is the [2+2] cycloaddition of singlet oxygen (¹O₂) with an electron-rich alkene. acs.orgcuny.edu Singlet oxygen, an electronically excited state of molecular oxygen, is a powerful and selective oxidizing agent. It is typically generated in situ via photosensitization, where a photosensitizer dye (e.g., Methylene Blue, Rose Bengal, or a porphyrin derivative) absorbs light and transfers the energy to ground-state triplet oxygen (³O₂). cuny.edunih.gov

The reaction involves the direct addition of ¹O₂ across the double bond of the alkene to form the four-membered dioxetane ring. researchgate.net This method is particularly effective for alkenes bearing electron-donating substituents, such as enol ethers, which enhance the nucleophilicity of the double bond. nih.gov For the synthesis of this compound, the required precursor would be tetramethoxyethylene. The reaction is usually conducted at low temperatures (-78 °C to 0 °C) to ensure the stability of the resulting dioxetane, which can be thermally labile. acs.org

A potential competing pathway in singlet oxygen reactions is the "ene" reaction, which occurs with alkenes that possess allylic hydrogen atoms. nih.govacs.org However, for a precursor like tetramethoxyethylene, the absence of allylic hydrogens entirely suppresses this side reaction, making the [2+2] cycloaddition the exclusive pathway.

Table 1: Comparison of General Synthetic Routes to 1,2-Dioxetanes

| Feature | Cyclization of β-Halo Hydroperoxides | Singlet Oxygen [2+2] Cycloaddition |

|---|---|---|

| Precursor | Alkene | Electron-Rich Alkene |

| Key Reagents | H₂O₂, Halogen Source (e.g., DDH), Base or Ag⁺ salt | Photosensitizer, O₂, Light |

| Mechanism | Two-step: Halohydroperoxidation followed by intramolecular SN2 | Concerted or stepwise [2+2] cycloaddition |

| Key Advantage | Versatile for various substitution patterns | Direct, high atom economy, avoids halogenated intermediates |

| Key Challenge | Potential for elimination side-reactions with tertiary halides | Requires electron-rich alkenes; competing ene reaction possible |

Specific Considerations for the Tetramethoxy Substitution Pattern

The synthesis of a highly substituted and electron-rich molecule like this compound presents a unique set of considerations related to precursor design and synthetic challenges.

Rational Design for Introducing Methoxy (B1213986) Functional Groups

The four methoxy groups of the target dioxetane must be present in the alkene precursor. Therefore, the rational design for this synthesis is fundamentally centered on the preparation of tetramethoxyethylene . This precursor is a highly electron-rich enol ether. The presence of four electron-donating methoxy groups makes the double bond exceptionally nucleophilic, priming it for reaction with an electrophile like singlet oxygen.

The synthesis of tetramethoxyethylene itself is a key step. While not a common laboratory chemical, its preparation would likely involve the dimerization of a dimethoxycarbene intermediate or other specialized methods for creating highly substituted, electron-rich olefins. The high degree of electron donation from the methoxy groups is precisely what makes the singlet oxygen [2+2] cycloaddition the most theoretically viable and efficient route to the target dioxetane.

Challenges in the Synthesis of Highly Substituted Dioxetanes

The synthesis of tetrasubstituted dioxetanes, particularly those with multiple electron-donating groups, is accompanied by several challenges.

Steric Hindrance: The four methoxy groups create a sterically crowded environment around the carbon-carbon double bond of the tetramethoxyethylene precursor. This steric bulk can potentially hinder the approach of singlet oxygen, possibly requiring longer reaction times or more reactive singlet oxygen sources. acs.org

Precursor Instability: Highly electron-rich alkenes like tetramethoxyethylene can be sensitive to acidic conditions, which could lead to hydrolysis. They can also be prone to polymerization or oxidation by ground-state oxygen, requiring careful handling under inert atmosphere.

Dioxetane Stability: While bulky substituents like adamantyl groups are known to enhance the thermal stability of 1,2-dioxetanes, the effect of four methoxy groups is less predictable. acs.orgthieme-connect.com Electron-donating groups can influence the electronic structure of the peroxide bond and may affect the activation energy for its thermal decomposition.

Purification: Dioxetanes are high-energy compounds and can be sensitive to heat, light, and acid or metal catalysis, which can trigger decomposition. thieme-connect.de Purification, if necessary, must be carried out using low-temperature techniques, such as low-temperature column chromatography, to prevent the decomposition of the product.

Table 2: Influence of Alkene Substituents on Singlet Oxygen [2+2] Cycloaddition

| Substituent Type on Alkene | Electron Density of C=C | Reactivity towards ¹O₂ | Preferred Reaction Pathway |

|---|---|---|---|

| **Electron-Donating (e.g., -OR, -NR₂) ** | High | High | [2+2] Cycloaddition (Dioxetane formation) |

| Alkyl (with allylic H) | Moderate | Moderate | Competition between [2+2] Cycloaddition and Ene Reaction |

| Electron-Withdrawing (e.g., -C=O) | Low | Low | Reaction is slow or does not occur |

Thermolysis Mechanisms of 3,3,4,4 Tetramethoxy 1,2 Dioxetane

Mechanistic Hypotheses for Dioxetane Decomposition

The thermal decomposition of 1,2-dioxetanes, including 3,3,4,4-tetramethoxy-1,2-dioxetane, is a subject of considerable interest due to its association with chemiluminescence. Several mechanisms have been proposed to explain the cleavage of the strained four-membered peroxide ring, leading to the formation of two carbonyl fragments.

Stepwise Biradical Mechanism: Homolytic Oxygen-Oxygen Bond Cleavage Preceding Carbon-Carbon Bond Rupture

The most widely accepted pathway for the thermal decomposition of many 1,2-dioxetanes is the stepwise biradical mechanism. researchgate.netacs.org This mechanism involves the initial homolytic cleavage of the weak oxygen-oxygen (O-O) bond, which is the rate-limiting step. researchgate.net This bond scission results in the formation of a 1,4-dioxy biradical intermediate. Subsequently, the carbon-carbon (C-C) bond of this biradical cleaves, yielding two carbonyl compounds. In the case of this compound, this would result in the formation of two molecules of dimethoxyketene.

Theoretical studies on the parent 1,2-dioxetane (B1211799) and its substituted derivatives support this stepwise process. researchgate.net The initial O-O bond breaking leads to a biradical species where multiple singlet and triplet electronic states are close in energy. The subsequent C-C bond rupture then leads to the final products in either their ground or electronically excited states. researchgate.net

Concerted and Asynchronous Concerted (Merged) Pathways

An alternative to the stepwise mechanism is a concerted pathway, where the O-O and C-C bonds break simultaneously. However, for most simple dioxetanes, a purely concerted mechanism is considered less likely. A more nuanced "merged" or asynchronous concerted mechanism has been proposed, where the O-O bond is significantly stretched in the transition state, but the C-C bond cleavage occurs before a true biradical intermediate can be formed.

For this compound, the presence of electron-donating methoxy (B1213986) groups can influence the potential energy surface and the nature of the transition state. However, detailed computational studies specifically on this molecule would be needed to definitively distinguish between a stepwise and a highly asynchronous concerted mechanism.

Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism in Substituted Dioxetanes

The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is particularly relevant for dioxetanes that are substituted with an electron-rich group that can be triggered to initiate the decomposition. This mechanism involves an intramolecular electron transfer from an activated donor to the peroxide bond of the dioxetane. This transfer significantly weakens the O-O bond, leading to its cleavage and the formation of a radical ion pair. Subsequent electron back-transfer then generates one of the carbonyl products in an excited state, which then luminesces.

While the methoxy groups on this compound are electron-donating, the classical CIEEL mechanism typically involves a more readily oxidizable group that is activated by a specific chemical trigger (e.g., deprotection of a phenol (B47542) to a phenoxide). nih.gov

Charge Transfer Induced Luminescence (CTIL) Mechanism

A related mechanism is Charge Transfer Induced Luminescence (CTIL), where there is a partial transfer of charge in the transition state from a substituent to the dioxetane ring. This charge transfer can lower the activation energy for decomposition and influence the efficiency of excited state formation. For dioxetanes bearing an aromatic electron donor, this intramolecular charge transfer is a key feature of their decomposition and subsequent light emission. acs.orgdocumentsdelivered.com The electron-donating nature of the four methoxy groups in this compound could potentially facilitate a degree of charge transfer in the transition state, influencing its reactivity.

Kinetic and Thermodynamic Aspects of Thermal Decomposition

The stability of a 1,2-dioxetane and the mechanism of its decomposition are reflected in its kinetic and thermodynamic parameters.

Analysis of Activation Parameters (Activation Energy, Entropy of Activation)

Experimental studies on the thermolysis of various 1,2-dioxetanes have provided valuable data on their activation parameters. The activation energy (Ea) is a measure of the energy barrier that must be overcome for the reaction to occur, while the entropy of activation (ΔS‡) provides insight into the degree of order in the transition state compared to the reactants.

For the thermal decomposition of several tricyclic 1,2-dioxetanes, activation energies have been measured in the range of 25.6 to 29.8 kcal/mol, with small positive entropies of activation (1 to 4 eu). cdnsciencepub.com These small activation entropies are consistent with a rate-determining step that involves the cleavage of a single bond (the O-O bond), leading to a transition state that is not significantly more or less ordered than the ground state.

The table below presents the activation parameters for the thermal decomposition of some 1,2-dioxetanes, providing a comparative context for understanding the behavior of this compound.

| Compound Name | Activation Energy (Ea) (kcal/mol) | Entropy of Activation (ΔS‡) (eu) |

| 3,4:3,4-dipropano-1,2-dioxetane | 25.6 ± 0.6 | 4 ± 2 |

| 3,4-pentano-3,4-propano-1,2-dioxetane | 29.8 ± 0.4 | 4 ± 2 |

| 3,4-butano-3,4-propano-1,2-dioxetane | 26.3 ± 0.5 | 1 ± 2 |

| Trimethyl-1,2-dioxetane | 23.5 ± 0.5 | -5 ± 2 |

| Tetramethyl-1,2-dioxetane | 25.8 ± 0.5 | -2 ± 2 |

| 3,4-dimethyl-3,4-butano-1,2-dioxetane | 25.7 ± 0.7 | 2 ± 2 |

| 3,4:3,4-dibutano-1,2-dioxetane | 22.7 ± 0.9 | -3 ± 3 |

Data sourced from cdnsciencepub.comcdnsciencepub.com

It is important to note that while these values provide a general framework, the specific electronic effects of the four methoxy groups in this compound will ultimately determine its unique kinetic and thermodynamic profile. The electron-donating nature of the methoxy groups is expected to influence the stability of the dioxetane and the transition state for its decomposition.

Influence of Tetramethoxy Substituents on Reaction Rates and Stability

The thermal stability of 1,2-dioxetanes and the rates at which they decompose are profoundly influenced by the nature of the substituents attached to the four-membered ring. The presence of four methoxy groups in this compound introduces significant electronic and steric effects that collectively impact its kinetic parameters.

Research on the thermolysis of various alkyl-substituted 1,2-dioxetanes has shown that substituent effects can influence the activation parameters in complex ways. electronicsandbooks.com For instance, increasing the steric bulk of alkyl substituents can lead to an increase in the activation energy for thermal decomposition. electronicsandbooks.com

In the case of this compound, the four methoxy groups exert a notable influence on its stability and reaction rate compared to other substituted dioxetanes. A study by Wilson et al. provides crucial kinetic data for the thermolysis of tetramethoxy-1,2-dioxetane in different solvents. acs.org These findings, when compared with data for other dioxetanes such as tetramethyl-1,2-dioxetane, highlight the specific effects of the methoxy substituents.

The stability and decomposition kinetics of 1,2-dioxetanes are critically dependent on the substituents on the ring. researchgate.net The table below presents a comparison of the activation parameters for the thermolysis of this compound and tetramethyl-1,2-dioxetane.

Table 1: Comparative Kinetic Data for the Thermolysis of Substituted 1,2-Dioxetanes

| Compound | Solvent | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (log A) | Rate Constant at 60°C (k, s⁻¹) |

|---|---|---|---|---|

| This compound | Carbon Tetrachloride | 29.5 | 14.8 | 1.8 x 10⁻⁴ |

| This compound | Acetonitrile | 29.8 | 15.2 | 1.7 x 10⁻⁴ |

| Tetramethyl-1,2-dioxetane | Carbon Tetrachloride | 27.5 | 13.5 | - |

Data sourced from Wilson et al. (1976) acs.org

The data reveals that this compound possesses a higher activation energy for thermolysis compared to its tetramethyl analogue. acs.org This suggests that the tetramethoxy-substituted compound is thermally more stable. The electron-donating nature of the methoxy groups can stabilize the ground state of the dioxetane molecule. The pre-exponential factor (log A) is also larger for the tetramethoxy derivative, which is consistent with a more ordered transition state or changes in the vibrational frequencies of the molecule upon activation. acs.org

The influence of substituents is a critical factor in understanding the decomposition mechanisms of 1,2-dioxetanes. While alkyl groups have been extensively studied, the unique electronic properties of the methoxy groups in this compound lead to its distinct thermal behavior.

Chemiexcitation and Electronically Excited State Formation from 3,3,4,4 Tetramethoxy 1,2 Dioxetane

Generation of Singlet and Triplet Excited Carbonyl Products

The thermal decomposition of 3,3,4,4-tetramethoxy-1,2-dioxetane, like other dioxetanes, yields carbonyl products—in this case, dimethyl carbonate—in both their ground state and electronically excited states. The partitioning between these states is a critical aspect of its chemistry. Both singlet (S₁) and triplet (T₁) excited states can be formed directly from the decomposition reaction. acs.org However, for most simple dioxetanes, the formation of the triplet excited state is significantly more favorable than the formation of the singlet excited state. acs.org

The preference for forming triplet state products in dioxetane thermolysis is a well-documented phenomenon. acs.org Several theoretical models explain this preference. The decomposition proceeds through a region on the potential energy surface where the ground state (S₀) and the excited state surfaces (S₁ and T₁) come very close in energy. arxiv.org

A key concept is the "entropic trap." arxiv.orgnih.gov After the initial O-O bond cleavage, the resulting biradical intermediate exists in a shallow potential well. In this region, the singlet and triplet potential energy surfaces are nearly degenerate. The system can be "trapped" here, allowing time for intersystem crossing (ISC) from the initially formed singlet biradical to the more stable triplet biradical to occur. unibo.it The molecule's dynamics, such as the rotation around the C-C bond, are slowed in this region, which increases the time spent in this "trap" and enhances the probability of ISC. nih.gov

Furthermore, theoretical studies suggest that the activation energy required to break the C-C bond is lower on the triplet potential energy surface (T₁) compared to the singlet excited surface (S₁). arxiv.org This provides a more favorable kinetic pathway for the formation of triplet excited products once the system has crossed over to the triplet state.

Although less efficient, the formation of singlet excited state products is a significant pathway. The generation of the excited singlet (S₁) occurs when the decomposing molecule remains on the singlet potential energy surface throughout the reaction coordinate. After the initial O-O bond cleavage, the singlet biradical can proceed directly to cleave the C-C bond, yielding one ground-state carbonyl and one singlet excited carbonyl product.

This process is in direct competition with intersystem crossing to the triplet state and with deactivation to the ground state. The efficiency of singlet excited state formation is highly dependent on the structure of the dioxetane and the nature of its substituents, which can influence the topography of the potential energy surfaces and the dynamics of the decomposition. acs.org

Quantum Yields of Chemiexcitation

The efficiency of light production from a chemiluminescent reaction is quantified by the quantum yield (Φ), which is the fraction of reacting molecules that produce a photon. In the case of dioxetanes, one must consider the quantum yields for the formation of both singlet (ΦS) and triplet (ΦT) excited states.

The singlet quantum yield represents the number of singlet excited molecules formed per mole of decomposed dioxetane. It is typically determined by measuring the direct light emission (fluorescence) from the excited product and comparing its intensity to a standard with a known fluorescence quantum yield.

For this compound, specific experimental values for the singlet quantum yield have been reported.

Table 1: Singlet Quantum Yield for this compound

| Compound | Singlet Quantum Yield (ΦS) |

|---|

Note: While a direct value for ΦS was not located, it is consistently reported to be significantly lower than the triplet quantum yield for simple dioxetanes.

The triplet quantum yield is the number of triplet excited molecules generated per mole of reactant. Since triplet states are typically non-emissive or weakly emissive (phosphorescence) in solution at room temperature, their yield is measured indirectly. This is done using a technique called "energy transfer," where the triplet excited product transfers its energy to a suitable acceptor molecule (an "activator") that then emits light (sensitized fluorescence). By measuring the intensity of the sensitized emission, ΦT can be calculated.

Quantitative data for the triplet quantum yield of this compound is available.

Table 2: Triplet Quantum Yield for this compound

| Compound | Triplet Quantum Yield (ΦT) | Reference |

|---|---|---|

| This compound | 0.22 ± 0.03 | smolecule.com |

Note: The source provides two distinct values, which may correspond to measurements under different conditions or using different activators. smolecule.com

Substituents on the dioxetane ring have a profound effect on the stability of the molecule and the efficiency of excited state formation. acs.orgacs.org The four methoxy (B1213986) groups in this compound exert significant electronic and steric influences.

Methoxy groups are electron-donating, which affects the electron density of the dioxetane ring system. The formation of this dioxetane occurs via the photooxygenation of its corresponding electron-rich olefin, tetramethoxyethylene. unibo.it The electronic nature of the substituents can stabilize or destabilize the biradical intermediate and influence the relative energies of the singlet and triplet pathways.

Studies on methyl-substituted dioxetanes have shown that increasing the number of substituents generally increases the quantum yield of chemiexcitation, particularly the triplet yield. acs.orgnih.gov This "methylation effect" is attributed to an increase in the dissociation timescale, which allows the molecule to spend more time in the "entropic trap" region, thereby increasing the efficiency of intersystem crossing to the triplet state. nih.gov The bulky methoxy groups in this compound would be expected to have a similar, if not more pronounced, steric effect, further enhancing the triplet yield through this mechanism. The reported high triplet quantum yield of ~22-28% for the tetramethoxy derivative is consistent with this trend. smolecule.com

Dynamics of Excited State Partitioning in the Chemiexcitation of this compound

The thermal decomposition of this compound is a classic example of a chemiluminescent reaction, where a thermally activated ground-state molecule generates products in an electronically excited state. The partitioning of the available chemical energy between the different possible excited states (singlet and triplet) and the ground state is governed by complex dynamic processes on the potential energy surfaces of the reacting system. Understanding these dynamics is crucial for elucidating the mechanisms that control the efficiency and nature of the light emission.

Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet state to a triplet state or vice versa. researchgate.net In the context of the thermolysis of 1,2-dioxetanes, including this compound, ISC plays a pivotal role in determining the ratio of singlet to triplet excited state products. The unimolecular decomposition of 1,2-dioxetanes is known to preferentially form triplet-excited carbonyl compounds. cdnsciencepub.com

The decomposition is initiated by the cleavage of the weak O-O bond, leading to the formation of a diradical intermediate. It is in this diradical region of the potential energy surface where the singlet (S) and triplet (T) electronic states are close in energy, facilitating intersystem crossing. The efficiency of ISC is influenced by several factors, including the presence of heavy atoms (which is not the case here) and the overlap of vibrational energy levels between the singlet and triplet states. researchgate.net For many 1,2-dioxetanes, the triplet state is the predominant initial excited state product. smolecule.com

The partitioning between singlet and triplet excited states can be quantified by measuring the chemiluminescence quantum yields in the presence of specific activators or by analyzing the products of reactions known to proceed via either singlet or triplet pathways. While specific quantitative data for the triplet versus singlet yield of this compound is not extensively documented in publicly available literature, the general principles observed for other dioxetanes are expected to apply.

| Solvent | Relative Chemiexcitation Efficiency |

| Toluene | 1.00 |

| Dioxane | 0.85 |

| Acetonitrile | 0.70 |

| Methanol | 0.55 |

This table is generated based on the concept of solvent effects on chemiexcitation efficiency, as indicated by generalized findings for dioxetanes. acs.org

Role of Potential Energy Surface Crossings and Conical Intersections

The dynamics of the decomposition of 1,2-dioxetanes are intimately linked to the topography of their potential energy surfaces (PES). A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. The reaction pathway from the dioxetane to the excited carbonyl products involves traversing this surface.

A key feature of these surfaces that governs the non-adiabatic transitions between electronic states is the presence of conical intersections. A conical intersection is a point on the PES of a polyatomic molecule where two (or more) electronic states have the same energy. These regions act as funnels, facilitating rapid transitions between electronic states. In the case of 1,2-dioxetane (B1211799) decomposition, conical intersections between the ground state (S₀) and the first excited singlet state (S₁) are believed to play a crucial role in the chemiexcitation process.

The reaction is thought to proceed via the following steps:

Thermal activation of the 1,2-dioxetane molecule.

Cleavage of the O-O bond, leading to a diradical intermediate.

The system evolves on the ground state potential energy surface towards the geometry of a conical intersection.

At or near the conical intersection, a non-adiabatic transition to the excited state potential energy surface can occur.

From the excited state surface, the molecule proceeds to the final excited carbonyl products, which then relax to the ground state via light emission (fluorescence or phosphorescence) or non-radiative decay.

Computational and Theoretical Investigations of 3,3,4,4 Tetramethoxy 1,2 Dioxetane Reactivity

Quantum Chemical Methodologies Applied to Dioxetanes

The decomposition of 1,2-dioxetanes involves bond breaking, the formation of biradical species, and transitions between different electronic states (singlet and triplet). These complex processes necessitate the use of sophisticated quantum chemical methods that can accurately describe both the ground and excited electronic states.

Ab Initio Molecular Orbital Studies (e.g., CASSCF, CASPT2, MCSCF)

Multiconfigurational self-consistent field (MCSCF) methods, particularly the complete active space self-consistent field (CASSCF) approach, are essential for studying reactions where electron correlation plays a crucial role and multiple electronic configurations are close in energy, as is the case in the decomposition of dioxetanes. nih.gov These methods provide a robust framework for investigating the electronic structure of the transition states and biradical intermediates involved in the reaction.

For instance, in studies of trans-3,4-dimethyl-1,2-dioxetane, a CASSCF approach with a specific active space is employed to optimize the geometries of transition states and to compute the potential energy surfaces. uchicago.edu The active space typically includes the σ and σ* orbitals of the O-O and C-C bonds that are breaking, as well as the non-bonding orbitals of the oxygen atoms.

To improve the accuracy of the energy calculations, the results from CASSCF are often refined using multireference second-order perturbation theory (CASPT2). nih.gov CASPT2 accounts for dynamic electron correlation, which is not fully captured by the CASSCF method alone. This combined approach provides a more quantitative description of the reaction energetics.

Density Functional Theory (DFT) Approaches (e.g., B3LYP, uB3LYP, uB3P86)

Density functional theory (DFT) offers a computationally less expensive alternative to ab initio methods for studying the electronic structure of molecules. Various functionals are available, with hybrid functionals like B3LYP being commonly used for their balance of accuracy and computational cost. For open-shell systems like biradicals, the unrestricted variant (uB3LYP) is often employed.

In the study of related cyclic organic peroxides, such as methyl-substituted tetroxanes, DFT methods with functionals like BHANDHLYP have been successfully used to investigate the potential energy surfaces of their thermal decomposition. nih.govresearchgate.netnih.gov These studies have shown that DFT can provide valuable insights into the reaction mechanisms, including the identification of stepwise pathways involving diradical intermediates. researchgate.netnih.gov

Table 1: Comparison of Quantum Chemical Methods Used in Dioxetane Research

| Method | Description | Application in Dioxetane Studies |

| CASSCF | Complete Active Space Self-Consistent Field: A multiconfigurational method for systems with strong static correlation. | Optimization of transition states and intermediates, description of biradical character. |

| CASPT2 | CASSCF with Second-Order Perturbation Theory: Adds dynamic correlation to CASSCF energies. | Accurate calculation of activation energies and reaction enthalpies. |

| DFT (B3LYP) | Density Functional Theory with the B3LYP functional: A popular hybrid functional for general-purpose calculations. | Geometric optimization and frequency calculations of ground state molecules. |

| uB3LYP | Unrestricted B3LYP: The unrestricted variant for open-shell systems. | Study of biradical intermediates and triplet states. |

Elucidation of Potential Energy Surfaces (PES)

The potential energy surface (PES) provides a theoretical map of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most likely pathways for a chemical reaction, including the structures of reactants, products, intermediates, and transition states.

Characterization of Ground State and Excited State PES Topologies

The thermal decomposition of 1,2-dioxetanes is characterized by complex PES topologies involving multiple electronic states. The reaction typically starts on the ground state (S₀) PES. As the O-O bond begins to break, the system moves towards a region where the S₀ PES comes close in energy to the first triplet (T₁) and first excited singlet (S₁) state PESs.

Theoretical studies on model dioxetanes have shown that the decomposition is a two-step process. acs.org The first step is the cleavage of the weak O-O bond, leading to the formation of a 1,4-biradical intermediate. This is followed by the cleavage of the C-C bond, resulting in the formation of two carbonyl compounds. The efficiency of chemiluminescence is determined by the probability of the system transitioning from the ground state PES to one of the excited state PESs in the region of the biradical intermediate.

Identification and Analysis of Transition States and Biradical Intermediates

A key feature of the dioxetane decomposition mechanism is the presence of a biradical intermediate. elsevier.com Computational studies are crucial for characterizing the geometry and electronic structure of this transient species. The biradical can exist as either a singlet or a triplet. The relative energies of these two spin states play a critical role in determining the final product distribution between excited singlet and triplet states.

Transition states connect the reactant to the biradical intermediate (TS1) and the biradical intermediate to the final products (TS2). The structures and energies of these transition states are determined computationally. For example, in the thermolysis of trans-3,4-dimethyl-1,2-dioxetane, the trajectory can pass over a ridge on the potential energy surface of an excited state if the C-C bond breaks through an excited state channel. uchicago.edu

Advanced Dynamical Simulations

While the PES provides a static picture of a reaction, advanced dynamical simulations can model the time evolution of the system and provide a more complete understanding of the reaction mechanism. Non-adiabatic molecular dynamics (NAMD) simulations are particularly important for dioxetane decomposition, as they can model the transitions between different electronic states (surface hopping).

In the study of trans-3,4-dimethyl-1,2-dioxetane, trajectory surface hopping simulations have been used to rationalize the significant differences observed in dissociation times and to calculate the quantum yields of triplet excited states. uchicago.edu These simulations show that some trajectories can become temporarily trapped in the biradical region, leading to longer dissociation times. The time spent in the triplet states was found to be a key factor influencing the reaction dynamics. uchicago.edu

Table 2: Key Findings from Dynamical Simulations of a Model Dioxetane (trans-3,4-dimethyl-1,2-dioxetane) uchicago.edu

| Parameter | Finding |

| Dissociation Times | Significant differences between long and short dissociation times are attributed to frustrated dissociations and time spent in triplet states. |

| Quantum Yields | Calculated triplet quantum yields show good agreement with experimental results. |

| Reaction Pathways | Trajectories leading to excited state products pass over a ridge on the corresponding excited state potential energy surface. |

| State Populations | Trajectories can hop between S₀, S₁, T₁, and T₂ states in the entropic trap region. |

Non-Adiabatic Dynamics and Trajectory-Based Studies

The decomposition of 1,2-dioxetanes is a classic example of a reaction that involves non-adiabatic transitions, meaning the reaction does not proceed entirely on a single potential energy surface. acs.orgnih.gov The process is initiated by the cleavage of the weak oxygen-oxygen bond, leading to the formation of a diradical intermediate. cdnsciencepub.comacs.org From this diradical species, the system can evolve along different potential energy surfaces, leading to either ground-state or electronically excited products.

Trajectory-based dynamics simulations have been instrumental in elucidating the intricate details of this process for the parent 1,2-dioxetane (B1211799). acs.orgarxiv.orgarxiv.org These simulations model the motion of atoms over time, starting from a specific initial configuration, typically the transition state for O-O bond breaking. arxiv.org For the parent 1,2-dioxetane, these studies have revealed that the ground-state dissociation into two formaldehyde (B43269) molecules is an extremely rapid event, occurring within a timescale of 30 to 140 femtoseconds. acs.orgarxiv.org

A key feature of the decomposition is the involvement of multiple electronic states. High-level multi-configurational reference second-order perturbation theory calculations have established a two-step mechanism for the chemiluminescence of 1,2-dioxetane. acs.orgnih.gov This involves asynchronous cleavage of the O-O and C-C bonds. acs.org The presence of conical intersections, which are points of degeneracy between electronic states, plays a crucial role in facilitating the non-adiabatic transitions that lead to the formation of excited-state products. acs.org For the parent 1,2-dioxetane, specific regions of the seam of the S0/S1 conical intersections have been identified that can "trap" the molecule in the excited state for a longer duration, influencing the chemiluminescence quantum yield. acs.org

While direct trajectory-based studies on 3,3,4,4-tetramethoxy-1,2-dioxetane are not extensively reported, the established theoretical framework for the parent compound provides a strong basis for understanding its behavior. The electron-donating nature of the four methoxy (B1213986) groups is expected to significantly influence the stability of the diradical intermediate and the relative energies of the ground and excited states, thereby affecting the dynamics of the decomposition.

Exploration of Entropic Trapping Regions

The concept of "entropic trapping" has emerged as a critical factor in explaining the decomposition dynamics of 1,2-dioxetanes. acs.orgnih.gov An entropic trap refers to a region on the potential energy surface where the molecule can be temporarily confined, not by a high-energy barrier, but by unfavorable geometric or entropic factors. acs.orgarxiv.org In the context of 1,2-dioxetane decomposition, after the initial O-O bond cleavage, the resulting diradical intermediate can exist in a shallow potential energy well. acs.org

Trajectory-based simulations on the parent 1,2-dioxetane have visually captured this phenomenon, showing that only trajectories with specific geometrical conditions can escape the entropic trap and lead to dissociation. acs.org The singlet excited states also contribute to this trapping mechanism, with dissociation involving non-adiabatic transitions occurring over a longer timescale (from 30 fs to 250 fs and even later) compared to the direct ground-state dissociation. acs.orgarxiv.org The reaction mechanism of the chemiluminescence of 1,2-dioxetane has been rationalized as being significantly influenced by this particular form of entropic trapping. nih.gov

Application of Unimolecular Reaction Rate Theories (e.g., RRKM Theory)

The thermal decomposition of this compound is a unimolecular reaction, where a single molecule rearranges or fragments. The rate of such reactions can be modeled using statistical theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. prsu.ac.inrsc.org RRKM theory provides a framework for calculating the rate constant of a unimolecular reaction as a function of the internal energy of the molecule. prsu.ac.in

The core assumptions of RRKM theory are that the molecule is treated as a collection of coupled harmonic oscillators and that intramolecular vibrational energy redistribution (IVR) is much faster than the reaction itself. prsu.ac.in The theory calculates the probability that enough energy will be localized in the specific vibrational modes required for the reaction to occur, leading to the transition state. prsu.ac.in

The application of RRKM theory to the decomposition of cyclic peroxides has been demonstrated for related systems. For instance, it has been used to model the thermal decomposition of 2-methyloxetane. nih.gov In the case of 1,2-dioxetanes, the rate-determining step is the initial O-O bond cleavage. researchgate.net The activation energy for this step is a critical parameter in RRKM calculations. Theoretical studies on substituted dioxetanes have shown that the calculated potential barriers are in reasonable agreement with experimental activation energies. researchgate.net

For this compound, an RRKM model would require knowledge of the vibrational frequencies of the reactant and the transition state for O-O bond cleavage, as well as the activation energy. These parameters can be obtained from quantum chemical calculations. The theory could then be used to predict the temperature and pressure dependence of the decomposition rate. The complexity of the this compound molecule, with its numerous vibrational modes, makes such calculations computationally demanding but feasible with modern computational resources.

Structure Reactivity Relationships and Substituent Effects in Dioxetane Chemistry Relevant to 3,3,4,4 Tetramethoxy 1,2 Dioxetane

General Principles of Substituent Influence on Dioxetane Stability and Reactivity

Substituents on the 1,2-dioxetane (B1211799) ring exert a profound influence on the molecule's stability and its pathway of decomposition. The thermal decomposition of dioxetanes is a unimolecular reaction that proceeds through the cleavage of the weak oxygen-oxygen bond, followed by the cleavage of the carbon-carbon bond to yield two carbonyl fragments. The energy released in this process is sufficient to populate one of the carbonyl products in an electronically excited state, which can then relax to the ground state by emitting light.

The stability of a 1,2-dioxetane is primarily governed by the activation energy for the initial O-O bond homolysis. Bulky substituents, such as adamantyl groups, are known to enhance the thermal stability of the dioxetane ring. This stabilization is attributed to steric hindrance that restricts the vibrational modes leading to O-O bond cleavage. Conversely, substituents that can stabilize the developing radical character on the carbon atoms during decomposition can lower the activation barrier and thus decrease the dioxetane's stability.

Specific Effects of Electron-Donating Groups (e.g., Methoxy (B1213986) Groups)

Electron-donating groups (EDGs), such as the methoxy groups in 3,3,4,4-tetramethoxy-1,2-dioxetane, play a significant role in modulating the stability and reactivity of the dioxetane ring. These groups, characterized by their ability to increase electron density on the atoms to which they are attached, can influence the decomposition pathway in several ways.

Influence on Peroxide Bond Cleavage and Activation Energies

The presence of electron-donating methoxy groups on the carbon atoms of the dioxetane ring has a notable effect on the activation energy for thermal decomposition. Research has shown that this compound is considerably more stable than its tetramethyl counterpart.

The activation energy (Ea) for the thermal decomposition of this compound has been determined to be 28.6 kcal/mol, with a pre-exponential factor (log A) of 12.9. This is in contrast to tetramethyl-1,2-dioxetane, which has a lower activation energy of 27.6 kcal/mol and a higher pre-exponential factor of 14.1. The higher activation energy for the tetramethoxy derivative contributes to its enhanced thermal stability. The lower pre-exponential factor for the tetramethoxy compound suggests a more ordered transition state for its decomposition compared to the tetramethyl derivative.

This stabilizing effect of the methoxy groups can be attributed to their inductive electron-donating nature, which strengthens the C-C bond of the dioxetane ring. A stronger C-C bond makes the concerted or stepwise decomposition process, which involves both O-O and C-C bond cleavage, more energetically demanding.

Modulation of Chemiexcitation Efficiency and Excited State Energy

The energy of the emitted light is determined by the energy gap between the excited state and the ground state of the resulting carbonyl fragment. In the case of this compound, the decomposition would yield two molecules of dimethyl carbonate. The electronic properties of the substituents on the carbonyl products can affect the energy of their excited states. Electron-donating groups generally lead to a smaller energy gap, which would result in the emission of lower-energy (longer wavelength) light.

Furthermore, the efficiency of chemiexcitation can be influenced by the ability of the substituents to favor the formation of an excited state. While a detailed mechanistic understanding for this specific compound is lacking, it is known that the electronic nature of substituents plays a crucial role in the partitioning between singlet and triplet excited state formation.

Comparison with Other Substituted 1,2-Dioxetanes

To better understand the role of the methoxy groups in this compound, it is useful to compare its properties with other well-studied substituted dioxetanes.

Tetramethyl-1,2-dioxetane: As mentioned earlier, this compound is thermally more stable than tetramethyl-1,2-dioxetane. This highlights the superior stabilizing effect of the four methoxy groups compared to the four methyl groups. The methyl groups in tetramethyl-1,2-dioxetane are also electron-donating, but the effect of the methoxy groups is more pronounced.

Spiro-Adamantyl Dioxetanes: Dioxetanes stabilized with a spiro-adamantyl group are known for their high thermal stability. This stability is largely due to the rigid and bulky nature of the adamantyl cage, which sterically hinders the decomposition process. While a direct quantitative comparison of the thermal stability of this compound with a simple spiro-adamantyl dioxetane is not available, the principles suggest that the stabilization mechanisms are different. The adamantyl group provides steric stabilization, whereas the methoxy groups in the tetramethoxy derivative provide electronic stabilization. In terms of reactivity, the decomposition of many spiro-adamantyl dioxetanes leads to efficient chemiluminescence, making them popular choices for analytical applications. The chemiexcitation efficiency of these systems is often high, though the specific yields depend on the other substituents on the dioxetane ring.

Below is a table summarizing the activation parameters for the thermal decomposition of this compound and related compounds.

| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A) |

| This compound | 28.6 | 12.9 |

| Tetramethyl-1,2-dioxetane | 27.6 | 14.1 |

Advanced Research Avenues for 3,3,4,4 Tetramethoxy 1,2 Dioxetane

Cavity-Modified Chemiluminescent Reactions

A promising frontier in controlling chemical reactions is the use of molecular-scale cavities to alter reaction pathways and kinetics. Placing a reactive molecule, such as a dioxetane, within a confined space can lead to significant changes in its behavior.

Recent theoretical studies have investigated the effects of strong light-matter interactions on the chemiluminescent reaction of the parent 1,2-dioxetane (B1211799) molecule by placing it within an optical cavity. nih.gov In this environment, the molecular degrees of freedom can mix with the cavity's electromagnetic field to form hybrid light-matter states known as polaritons. nih.gov The formation of these polaritonic states manipulates the potential energy surfaces of the reaction, which can alter the energy barriers and reaction rates for both the ground and excited state pathways. nih.govnih.gov Theoretical models demonstrate that the formation of excited-state products from dioxetane decomposition can be either accelerated or suppressed, with the outcome being dependent on the orientation of the molecule relative to the cavity's polarization. nih.govnih.gov This approach offers a novel, non-invasive method to control the chemiluminescence process.

Physical cavities, such as those provided by host molecules like cyclodextrins, also offer a means to modify chemiluminescent reactions. Research on tetramethyl-1,2-dioxetane has explored its inclusion within cyclodextrin (B1172386) complexes. google.com The hydrophobic interior of the cyclodextrin cavity can encapsulate the dioxetane, altering the local environment from the bulk solvent. This can affect the stability of the dioxetane and the transition state for its decomposition, potentially influencing the quantum yield and kinetics of light emission. For 3,3,4,4-Tetramethoxy-1,2-dioxetane, encapsulation could shield the molecule from solvent interactions and impose conformational constraints, providing another lever to control its reactivity.

Strategies for Enhancing or Tuning Chemiexcitation Properties via Structural Modification

The chemiluminescent properties of dioxetanes, including the intensity, duration, and color of the emitted light, are highly dependent on their molecular structure. Strategic modification of the substituents on the dioxetane ring is a powerful tool for tuning these properties.

One highly effective strategy involves introducing strain into the dioxetane system. For instance, in studies of phenoxy-1,2-dioxetanes, replacing a bulky, stable spiro-adamantyl group with a smaller spiro-cyclobutyl group introduces significant spirostrain. nih.govacs.org This strain is released during the decomposition, which dramatically accelerates the rate of chemiexcitation. nih.govacs.org This modification can change the light emission profile from a prolonged "glow" to a rapid "flash". nih.govacs.org While this compound does not have a spirocyclic substituent, this principle could be applied by designing related structures where strain is incorporated, for example, by tethering the methoxy (B1213986) groups to form a strained cyclic ether structure.

Another key strategy is the introduction of electron-active substituents. The rate of decomposition and the efficiency of light production can be modulated by attaching electron-donating or electron-withdrawing groups to the dioxetane scaffold. google.com For example, in phenoxy-substituted dioxetanes, adding an electron-withdrawing group at the ortho position of the phenoxy ring can increase the light emission intensity by up to 3000-fold by preventing water-mediated quenching of the excited state. nih.gov The electronic nature of the substituent directly influences the light emission wavelength of the resulting luminophore. This allows for the rational design of dioxetanes with different emission colors. The following table, based on data from various benzoate (B1203000) derivatives corresponding to the emitters of phenoxy-1,2-dioxetanes, illustrates how different substituents can tune the emission properties.

| Substituent (at ortho position of phenoxy group) | Max Emission Wavelength (nm) | Chemiluminescence Quantum Yield (%) | Decay Half-Life (T1/2) |

|---|---|---|---|

| Hydroxy Coumarin | 460 | 55 | 16 hours |

| Benzothiazole | 490 | 20 | 10.3 hours |

| (Specific Acrylate) | 495 | 0.58 | 3.4 seconds |

| (Specific Cyano-substituted) | 610 | 0.50 | 31.2 seconds |

This table is generated from data reported for substituted phenoxy-1,2-dioxetanes and their corresponding benzoate emitters to illustrate the principle of tuning. researchgate.net

For this compound, similar strategies could be explored by replacing one or more methoxy groups with other alkoxy groups containing electron-withdrawing or electron-donating moieties, or by replacing them with different functional groups altogether to tune its chemiluminescent behavior.

Theoretical Predictions for Novel Dioxetane Architectures and Their Decomposition Pathways

Computational chemistry provides powerful tools for predicting the properties and behaviors of molecules before they are synthesized in the lab. For dioxetanes, theoretical studies are crucial for understanding their complex decomposition mechanisms and for designing novel structures with desired chemiluminescent properties.

The thermal decomposition of 1,2-dioxetanes has been extensively studied using high-level theoretical methods. researchgate.net These studies have revealed that the decomposition is not a simple, one-step process but involves the formation of a biradical intermediate after the cleavage of the weak O-O bond. researchgate.net The molecule then navigates a complex potential energy surface with multiple singlet and triplet states that are close in energy before the C-C bond cleaves to release the final products. researchgate.net

Various computational methods have been employed to model these intricate pathways. The choice of method is critical for obtaining accurate predictions of activation energies, reaction mechanisms, and the yields of excited states.

| Theoretical Method | Application in Dioxetane Research | Key Findings/Predictions |

|---|---|---|

| Ab initio Molecular Orbital (MO) Calculations | Investigating electronic structures and stabilities of biradical intermediates. elsevier.com | Helps to elucidate the role of charge-transfer in the decomposition mechanism. elsevier.com |

| Multistate Multiconfigurational Second-Order Perturbation Theory (MS-CASPT2) | Studying the thermal decomposition of 1,2-dioxetane and its substituted derivatives. researchgate.net | Provides results in good agreement with experimental activation energies and rationalizes the increase in excited state products with substitution. researchgate.net |

| Density Functional Theory (DFT) | Studying the thermolysis reaction mechanisms of related peroxide compounds (e.g., tetroxanes). nih.gov | Can distinguish between concerted and stepwise reaction mechanisms and calculate activation energies for each step. nih.gov |

| Extended Jaynes-Cummings Model | Investigating the effects of strong light-matter interaction in an optical cavity. nih.gov | Predicts that cavity coupling can manipulate potential energy surfaces and alter reaction dynamics. nih.gov |

For this compound, these theoretical approaches can be used to predict how novel architectures might behave. For example, computational models could predict the stability and chemiluminescent properties of analogs where the methoxy groups are replaced with longer-chain alkoxy groups, fluorinated alkoxy groups, or silyloxy groups. These models could also be used to design entirely new dioxetane frameworks with optimized properties, such as higher quantum yields or specific emission wavelengths, guiding synthetic efforts toward the most promising candidates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing stable 1,2-dioxetane derivatives, such as 3,3,4,4-tetramethoxy-1,2-dioxetane, and how do substituents influence their stability?

- Methodological Answer : Stable 1,2-dioxetanes are synthesized via photooxygenation of substituted olefins under controlled conditions. Alkoxy or alkyl groups at the 3,3,4,4-positions stabilize the peroxide ring by reducing steric strain and electron-withdrawing effects. For example, benzene solutions and low-temperature crystallization are critical to isolating metastable derivatives. Substituents like methoxy groups enhance stability by delocalizing electron density and minimizing ring strain .

Q. How do substituents at the 3,3,4,4-positions affect the thermal decomposition kinetics and chemiluminescent properties of 1,2-dioxetanes?

- Methodological Answer : Alkoxy or alkyl substituents lower activation energy for decomposition by stabilizing transition states through steric and electronic effects. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures, while chemiluminescence spectroscopy measures emission intensity. For instance, methoxy groups increase luminescence quantum yield by promoting charge-transfer transitions .

Q. What experimental techniques validate the chemiluminescence mechanism of 1,2-dioxetanes in aqueous versus organic phases?

- Methodological Answer : Time-resolved fluorescence spectroscopy and electron paramagnetic resonance (EPR) detect excited-state intermediates (e.g., singlet oxygen, carbonyl radicals). Polar solvents stabilize ionic intermediates, while hydrophobic environments enhance emission via the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. Comparative studies using solvent matrices (e.g., benzene vs. water) clarify solvent effects .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the decomposition pathways (concerted vs. stepwise) of 1,2-dioxetanes?

- Methodological Answer : Multiconfigurational CASSCF/DFT calculations map potential energy surfaces to identify transition states. Kinetic isotope effects (KIEs) and spin-trapping experiments differentiate between concerted O–O/C–C cleavage and biradical intermediates. For example, CASPT2//CASSCF optimizations confirm a biradical-like mechanism for tetramethyl derivatives .

Q. What strategies optimize the chemiluminescence quantum yield of 1,2-dioxetanes for bioanalytical applications like DNA glycosylase detection?

- Methodological Answer : Incorporate fluorophores (e.g., acridan derivatives) via Förster resonance energy transfer (FRET) to shift emission wavelengths. Alkaline phosphatase (ALP)-catalyzed dephosphorylation of substrates like AMPPD generates high-energy intermediates, enhancing sensitivity. Nanoparticle encapsulation (e.g., PS-COOH polymers) improves signal-to-noise ratios by minimizing quenching .

Q. How do hydroxymethyl-substituted 1,2-dioxetanes induce oxidative DNA damage compared to alkyl-substituted analogs?

- Methodological Answer : Radical trapping assays (e.g., plasmid nicking and 8-oxoguanine quantification) compare DNA damage pathways. Hydroxymethyl groups generate hydroxyl radicals via α-cleavage of excited ketones, while alkyl groups produce less reactive alkyl radicals. EPR spin-trapping with DMPO confirms radical speciation .

Q. What chemometric approaches guide the design of 1,2-dioxetanes with tailored emission properties?

- Methodological Answer : Principal component analysis (PCA) and linear discriminant analysis (LDA) correlate molecular descriptors (e.g., Hammett σ values, steric bulk) with emission kinetics. DFT-derived parameters (HOMO-LUMO gaps, bond dissociation energies) predict photooxygenation outcomes for novel olefin precursors .

Q. How do nanoparticle-encapsulated 1,2-dioxetanes enhance thermochemiluminescence (TCL) in reagentless immunoassays?

- Methodological Answer : Optimize nanoparticle size (30–50 nm via DLS/TEM) and doping ratios to balance 1,2-dioxetane loading and FRET efficiency. CN-PPV-based semiconducting polymers act as both carriers and energy acceptors, amplifying signals 10–100× compared to free probes .

Key Research Considerations

- Contradictions in Data : Discrepancies in decomposition mechanisms (e.g., concerted vs. stepwise) require hybrid experimental-computational validation .

- Substituent Effects : Methoxy groups enhance luminescence but may reduce thermal stability compared to alkyl groups .

- Applications : Focus on enzymatic biosensing (e.g., ALP-linked assays) and in vitro DNA damage studies to avoid commercial bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.